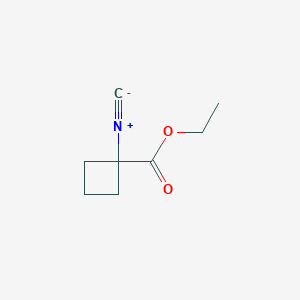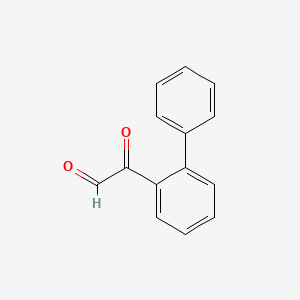![molecular formula C10H10N4O6 B14326976 Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- CAS No. 106112-25-8](/img/structure/B14326976.png)
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is an organic compound that belongs to the class of hydrazones. This compound is characterized by the presence of a hydrazone functional group attached to a 2,4-dinitrophenyl ring and an ethyl ester group. It is known for its applications in various chemical reactions and research fields due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- typically involves the reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The process can be summarized as follows:
-
Reaction of 2,4-dinitrophenylhydrazine with ethyl acetoacetate: : This step involves the condensation of 2,4-dinitrophenylhydrazine with ethyl acetoacetate in the presence of an acid catalyst, such as hydrochloric acid, or a base catalyst, such as sodium hydroxide. The reaction mixture is typically refluxed to ensure complete conversion.
-
Purification: : The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Condensation: The hydrazone group can participate in condensation reactions with aldehydes and ketones to form hydrazones and oximes.
Reduction: The nitro groups on the phenyl ring can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Condensation: Various hydrazones and oximes.
Reduction: Amino derivatives of the original compound.
科学的研究の応用
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and oximes.
Biology: Employed in the study of enzyme mechanisms and as a probe for detecting specific biomolecules.
Medicine: Investigated for its potential use in drug development due to its ability to form stable hydrazone linkages with various pharmacophores.
Industry: Utilized in the production of dyes, pigments, and other chemical intermediates.
作用機序
The mechanism of action of acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- involves its ability to form stable hydrazone linkages with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazone nitrogen on the electrophilic carbonyl carbon, followed by the elimination of water. The resulting hydrazone linkage is stable and can participate in further chemical transformations.
類似化合物との比較
Similar Compounds
Acetic acid, 2-(2,4-dinitrophenyl) hydrazide: Similar in structure but lacks the ethyl ester group.
2,4-Dinitrophenylhydrazine: A precursor in the synthesis of the target compound.
Ethyl acetoacetate: Another precursor used in the synthesis.
Uniqueness
Acetic acid, [(2,4-dinitrophenyl)hydrazono]-, ethyl ester, (E)- is unique due to the presence of both the hydrazone and ethyl ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
特性
CAS番号 |
106112-25-8 |
|---|---|
分子式 |
C10H10N4O6 |
分子量 |
282.21 g/mol |
IUPAC名 |
ethyl 2-[(2,4-dinitrophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C10H10N4O6/c1-2-20-10(15)6-11-12-8-4-3-7(13(16)17)5-9(8)14(18)19/h3-6,12H,2H2,1H3 |
InChIキー |
VNQBKRBBVWCZAN-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


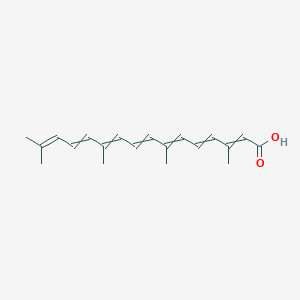
![Propan-2-yl 2-({ethoxy[(3-methylbutyl)amino]phosphoryl}oxy)benzoate](/img/structure/B14326903.png)
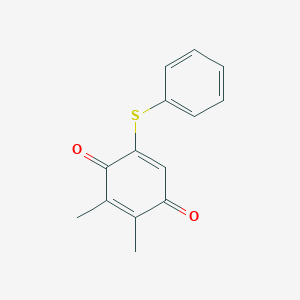

![1,1'-[Methylenedi(4,1-phenylene)]bis(3,4-dimethylidenepyrrolidine)](/img/structure/B14326920.png)
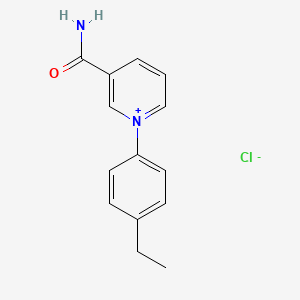
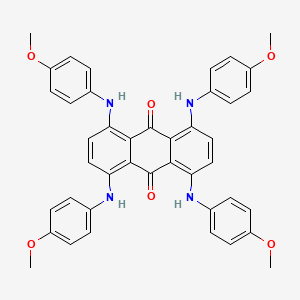
silane](/img/structure/B14326938.png)
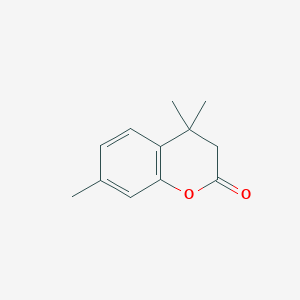
![(E)-1-[tert-Butyl(dimethyl)silyl]-N-(2,6-dimethylphenyl)methanimine](/img/structure/B14326947.png)

